2-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide hydrochloride
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Overview
Description
2-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide hydrochloride is a chemical compound with the molecular formula C10H20Cl2N2O2. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a morpholine ring, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide hydrochloride typically involves the reaction of 2-chloroacetamide with 2-methyl-2-morpholin-4-ylpropanamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives .
Scientific Research Applications
2-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring in the compound can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-methyl-2-piperidin-4-ylpropyl)acetamide hydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.
2-chloro-N-(2-methyl-2-pyrrolidin-4-ylpropyl)acetamide hydrochloride: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 2-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide hydrochloride imparts unique properties to the compound, such as increased solubility and specific interactions with molecular targets. These characteristics make it a valuable tool in various research applications .
Properties
IUPAC Name |
2-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O2.ClH/c1-10(2,8-12-9(14)7-11)13-3-5-15-6-4-13;/h3-8H2,1-2H3,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPKYYQJVOWHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCl)N1CCOCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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